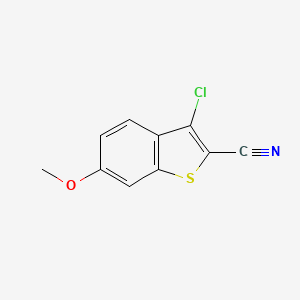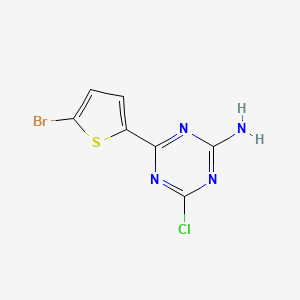
4-(5-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that contains both thiophene and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine typically involves the reaction of 5-bromothiophene-2-amine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or thiols.
Scientific Research Applications
4-(5-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is utilized in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and functional materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-amine: A precursor in the synthesis of 4-(5-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine.
2,4,6-Trichloro-1,3,5-triazine: Another precursor used in the synthesis.
4-(4-Bromophenyl)-6-chloro-1,3,5-triazin-2-amine: A structurally similar compound with a phenyl ring instead of a thiophene ring.
Uniqueness
This compound is unique due to the presence of both thiophene and triazine rings, which impart distinct electronic and chemical properties. This combination makes it a versatile compound for various applications in medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C7H4BrClN4S |
|---|---|
Molecular Weight |
291.56 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)-6-chloro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H4BrClN4S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13) |
InChI Key |
VJRRLUKCUJLNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


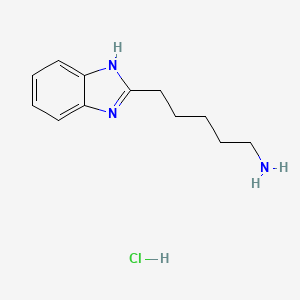
![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)

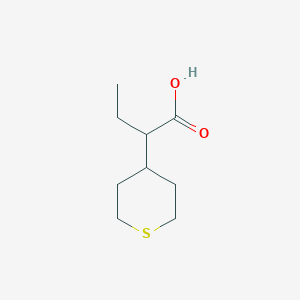
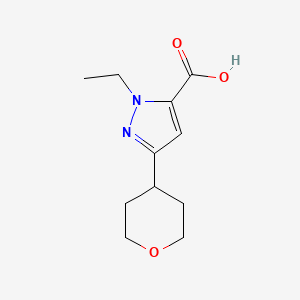
![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)

![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)




